Aminomethanetricarbonitrile

Description

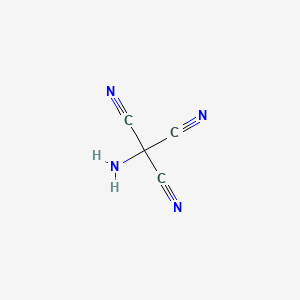

Aminomethanetricarbonitrile (C₄H₂N₄) is a nitrogen-rich organic compound implicated in prebiotic chemistry as a precursor to adenine (C₅H₅N₅), a key biomolecule in DNA and RNA. Theoretical studies propose its formation via reactions involving cyanogen (NCCN) and cyanomethanimine under astrophysical conditions, such as those found in interstellar ices irradiated by ions .

Key properties inferred from the evidence include:

Properties

CAS No. |

36307-61-6 |

|---|---|

Molecular Formula |

C4H2N4 |

Molecular Weight |

106.09 g/mol |

IUPAC Name |

aminomethanetricarbonitrile |

InChI |

InChI=1S/C4H2N4/c5-1-4(8,2-6)3-7/h8H2 |

InChI Key |

QFWLDOKFOKXQTO-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C#N)(C#N)N |

Origin of Product |

United States |

Preparation Methods

Aminomethanetricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves adding malononitrile to a cooled solution of potassium hydroxide in anhydrous ethanol . This method is considered convenient and provides access to the compound in good yields.

Chemical Reactions Analysis

Aminomethanetricarbonitrile undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Cyclocondensation Reactions: It can react with electrophilic compounds to form a wide range of dyes.

Substitution Reactions: The methylene group in this compound can be easily condensed with various electrophilic compounds.

Common reagents used in these reactions include bases like sodium hydride and potassium hydroxide, as well as acids . The major products formed from these reactions are heterocyclic compounds, dyes, and other complex organic molecules .

Scientific Research Applications

Aminomethanetricarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of aminomethanetricarbonitrile involves its high reactivity due to the presence of three cyano groups and an amino group. These functional groups make it a versatile reagent in organic synthesis, allowing it to participate in various chemical reactions . The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3,5-Diaminobiphenyl-2,4,6-tricarbonitrile

- Molecular formula : C₁₅H₉N₅

- Molecular weight : 259.27 g/mol

- Melting point : 290–292 °C

- Synthesis: Prepared by refluxing 2-aminoprop-1-ene-1,1,3-tricarbonitrile (compound 1) with benzylidene-malononitrile in acetic acid .

- Key distinction: Higher thermal stability and molecular complexity compared to Aminomethanetricarbonitrile, attributed to its biphenyl core.

2-Amino-4-(dimethylamino)buta-1,3-diene-1,1,3-tricarbonitrile

- Molecular formula : C₉H₉N₅

- Molecular weight : 187.2 g/mol

- Melting point : 189–190 °C

- Synthesis : Derived from compound 1 and dimethylformamide dimethyl acetal (DMFDMA) in dioxane .

- Applications : Serves as a versatile intermediate for further functionalization due to its conjugated diene system.

- Key distinction: Incorporates a dimethylamino group, enhancing solubility and reactivity in polar solvents.

DAMN (Diaminomaleonitrile, C₄H₄N₄)

- Molecular formula : C₄H₄N₄

- Molecular weight : 112.10 g/mol

- Synthesis: Forms via reactions of hydrogen cyanide (HCN) and cyanogen radicals .

- Applications: Direct precursor to adenine in prebiotic chemistry, simpler in structure than this compound.

- Key distinction : Lacks the tricarbonitrile motif but shares a role in nucleobase synthesis.

3-Amino-5-ethylthiophene-2-carbonitrile

- Molecular formula : C₇H₈N₂S

- Molecular weight : 152.22 g/mol

- Safety : Requires stringent handling due to toxicity; first-aid measures include thorough rinsing and medical consultation .

- Applications: Potential use in pharmaceuticals or agrochemicals due to the thiophene moiety.

- Key distinction: Contains a sulfur heterocycle, differing significantly in electronic properties from this compound.

Dihydrophenanthrene Dicarbonitrile Derivatives

- Example: 3-Amino-1-(4-bromophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

- Molecular formula : ~C₂₄H₁₆BrN₃

- Melting point : 517–518 °C

- Synthesis: Microwave-assisted reaction of 4-bromobenzaldehyde, α-tetralone, and malononitrile .

- Applications : High thermal stability suggests utility in high-performance materials or crystallography studies.

- Key distinction: Bulky aromatic structure contrasts with this compound’s simplicity, enabling unique π-π interactions.

Comparative Data Table

Key Findings and Insights

- Reactivity: this compound’s tricarbonitrile structure enables diverse cyclization pathways, whereas derivatives like dihydrophenanthrenes leverage aromaticity for stability.

- Thermal Properties : Biphenyl and phenanthrene derivatives exhibit markedly higher melting points, suited for material science applications.

- Prebiotic Relevance: Both this compound and DAMN are critical in simulating early-Earth chemistry, though their synthetic routes differ (radical vs. condensation pathways).

Biological Activity

Aminomethanetricarbonitrile, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique tricarbonitrile functional groups, which contribute to its reactivity and potential biological effects. The molecular formula is , and it exhibits properties that make it suitable for various chemical transformations.

Antitumor Activity

Recent studies have demonstrated that this compound derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study screened synthesized products derived from this compound against three human tumor cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |

These findings suggest that this compound derivatives can induce apoptosis and inhibit proliferation in cancer cells, highlighting their potential as therapeutic agents .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : Compounds derived from this compound have been shown to activate caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : These compounds can interfere with the cell cycle, preventing cancer cells from progressing through mitosis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

- In Vitro Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V and propidium iodide staining. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cytochrome c release and caspase activation.

- Synergistic Effects with Other Anticancer Agents : Research has indicated that this compound exhibits synergistic effects when combined with conventional chemotherapy drugs like cisplatin. This combination enhances the overall cytotoxic effect on resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.